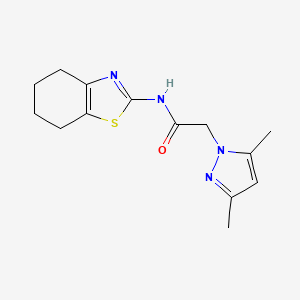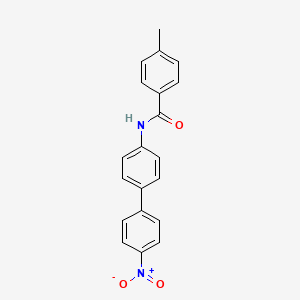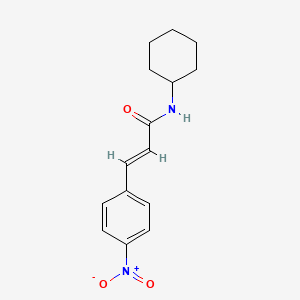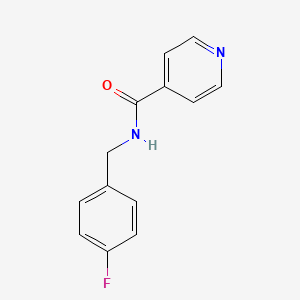![molecular formula C17H18ClNO2 B5850729 N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that is used for pain relief. It is an active metabolite of tramadol, which is a widely used pain medication. O-Desmethyltramadol has been studied extensively for its potential use in scientific research and has shown promising results in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol involves its interaction with the mu-opioid receptor. This receptor is located in the central nervous system and is involved in the modulation of pain perception. N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol binds to this receptor, leading to the activation of downstream signaling pathways that result in the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been shown to have potent analgesic effects, which are mediated through its interaction with the mu-opioid receptor. It has also been shown to have anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with other receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in lab experiments include its potent analgesic effects, its selectivity for the mu-opioid receptor, and its relatively low toxicity. However, its use is limited by its potential for abuse and dependence, as well as its potential for respiratory depression at high doses.
Zukünftige Richtungen
There are several potential future directions for the use of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in scientific research. One area of interest is the development of novel pain medications that target the mu-opioid receptor. N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol could serve as a template for the development of new drugs with improved efficacy and safety profiles.
Another potential future direction is the use of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol in the treatment of psychiatric disorders, such as depression and anxiety. Its anxiolytic and antidepressant effects make it a promising candidate for further study in these areas.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol is a synthetic opioid analgesic drug that has shown promising results in scientific research. Its potent analgesic effects, selectivity for the mu-opioid receptor, and relatively low toxicity make it a valuable tool for the development of new pain medications and the treatment of psychiatric disorders. However, its potential for abuse and dependence, as well as its potential for respiratory depression at high doses, limit its use in clinical settings.
Synthesemethoden
The synthesis method of N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol involves the reduction of tramadol using sodium borohydride. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The product is then purified using various techniques, such as column chromatography, to obtain pure N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been extensively studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects, which are mediated through its interaction with the mu-opioid receptor. This receptor is involved in the modulation of pain perception, and N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamideramadol has been shown to be a highly selective and potent agonist of this receptor.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)11-17(20)19-14-5-9-16(10-6-14)21-15-7-3-13(18)4-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWSSHZCWAZTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)

![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)

